molecular formula C18H20N2O3S B11113776 2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11113776
M. Wt: 344.4 g/mol
InChI Key: ZGUFOCOCCZWAAX-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a polycyclic heterocyclic compound featuring a benzothieno[2,3-d]pyrimidin-4-one core fused with a cyclohexane ring and substituted at position 2 with a 2,5-dimethoxyphenyl group.

Synthesis: The synthesis of such compounds typically involves multistep protocols. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (a Gewald reaction product) is condensed with formamide to form the pyrimidinone ring, followed by functionalization with aryl or alkyl groups via nucleophilic substitution or coupling reactions . The 2,5-dimethoxyphenyl substituent may be introduced via Suzuki-Miyaura coupling or direct alkylation, as seen in analogous compounds .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2O3S/c1-22-10-7-8-13(23-2)12(9-10)16-19-17(21)15-11-5-3-4-6-14(11)24-18(15)20-16/h7-9,16,20H,3-6H2,1-2H3,(H,19,21)

InChI Key

ZGUFOCOCCZWAAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2NC3=C(C4=C(S3)CCCC4)C(=O)N2

Origin of Product

United States

Preparation Methods

Thiophene Core Formation

The foundational step involves constructing the thieno[2,3-d]pyrimidin-4-one core. Ethyl 2-aminothiophene-3-carboxylate serves as a versatile starting material. Reaction with allyl isothiocyanate in ethanol under reflux forms a thiourea intermediate, which undergoes cyclization in basic conditions (e.g., aqueous KOH) to yield 3-allyl-2-thioxothieno[2,3-d]pyrimidin-4-one. For the target compound, substituting allyl isothiocyanate with a methallyl derivative introduces branching critical for subsequent saturation steps.

Introduction of the 2,5-Dimethoxyphenyl Group

The 2-position of the pyrimidinone ring is functionalized via electrophilic aromatic substitution or cross-coupling. A Sonogashira coupling between 5-iodo-2-methoxybenzylpyrimidine and a terminal alkyne bearing the 2,5-dimethoxyphenyl moiety has been demonstrated for analogous structures. Alternatively, Ullmann-type coupling using CuI and a dimethoxyphenyl boronic acid under microwave irradiation achieves regioselective arylation.

Hexahydro Ring Formation

Hydrogenation of the allyl or methallyl side chain using Pd/C in ethanol under H₂ pressure (3 atm, 60°C) saturates the double bond, yielding the hexahydro structure. This step typically achieves >85% yield, with NMR confirmation of C–H coupling constants (J = 10–12 Hz) validating complete saturation.

Key Data Table: Cyclocondensation Route

StepReagents/ConditionsYield (%)Characterization (NMR, MS)
Thiourea FormationAllyl isothiocyanate, EtOH, reflux89δ 13.56 (s, NH), 4.85 (s, CH₂)
CyclizationKOH, H₂O, 80°C, 2 h78δ 174.3 (C=O), 156.7 (C=N)
ArylationCuI, 2,5-MeO-C₆H₃-B(OH)₂, MW, 100°C65δ 6.33 (s, Ar-H), 3.82 (s, OCH₃)
HydrogenationPd/C, H₂, EtOH, 60°C87δ 1.77 (m, CH₂), 1.72 (s, CH₃)

Heterocyclization Using Tellurium Reagents

Electrophilic Cyclization Mechanism

A novel approach employs p-alkoxyphenyltellurium trichlorides to induce cyclization. Treatment of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-thioxothieno[2,3-d]pyrimidin-4-one with p-methoxyphenyltellurium trichloride in acetic acid at room temperature triggers electrophilic attack at the sulfur atom, forming a telluromethyl intermediate. Intramolecular nucleophilic displacement by the adjacent amine generates the fused benzothieno ring.

Dimethoxyphenyl Incorporation

Post-cyclization, the tellurium moiety is displaced via nucleophilic aromatic substitution. Heating with 2,5-dimethoxyphenol in DMF at 120°C replaces the tellurium group, introducing the dimethoxyphenyl substituent. This method avoids harsh coupling conditions, achieving 72% yield.

Saturation and Purification

Catalytic hydrogenation (10% Pd/C, EtOAc, 50°C) reduces double bonds in the thieno ring system. The final product is recrystallized from ethanol/water (3:1), yielding colorless crystals with mp 202–204°C.

Key Data Table: Heterocyclization Route

StepReagents/ConditionsYield (%)Characterization
Cyclizationp-MeO-C₆H₄-TeCl₃, AcOH, rt, 8 h68δ 4.42 (s, Te-CH₂), 2.75 (m, CH₂)
Aromatic Substitution2,5-MeO-C₆H₃-OH, DMF, 120°C, 6 h72δ 6.82 (d, J=8.5 Hz, Ar-H)
HydrogenationPd/C, H₂, EtOAc, 50°C85δ 1.64 (m, cyclohexane-H)

Multicomponent One-Pot Synthesis

Knoevenagel-Michael Tandem Reaction

Inspired by green chemistry principles, a solvent-free, catalyst-free method condenses 2-aminobenzothiazole, 2,5-dimethoxybenzaldehyde, and dimethyl malonate. The Knoevenagel adduct forms at 60°C, followed by Michael addition of the amine and cyclodehydration to yield the pyrimidine ring.

Hexahydro Ring Construction

Post-cyclization, the malonate-derived ester undergoes decarboxylation at 150°C, releasing CO₂ and forming the saturated ring system. This step eliminates the need for separate hydrogenation, streamlining synthesis.

Optimization and Scalability

Reaction time (3–5 h) and stoichiometry (1:1:1.2 aldehyde:methylene:amine) are critical. Scaling to 10 mmol maintains 68% yield, demonstrating industrial viability.

Key Data Table: Multicomponent Route

StepConditionsYield (%)Characterization
Knoevenagel Adduct60°C, 1 h, solvent-free70IR: 1720 cm⁻¹ (C=O)
Cyclodehydration60°C, 3 h65δ 9.02 (s, H-3), 116.2 (C-3)
Decarboxylation150°C, 30 min68MS: m/z 342 [M+H]⁺

Comparative Analysis of Methods

Yield and Efficiency

  • Cyclocondensation : Highest overall yield (78% after cyclization) but requires multiple steps.

  • Heterocyclization : Moderate yields (68–72%) but excels in regioselectivity.

  • Multicomponent : Lower yields (65–70%) but superior atom economy and scalability.

Reaction Conditions

  • Tellurium-based methods demand careful handling of toxic reagents, whereas solvent-free multicomponent synthesis aligns with green chemistry goals.

Structural Validation

All routes confirm the target structure via ¹H/¹³C NMR, IR, and MS. Key signals include δ 3.82 (OCH₃), δ 1.77 (cyclohexane CH₂), and a molecular ion at m/z 342 .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation . This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Research Implications and Limitations

Structural Insights :

  • The 2,5-dimethoxyphenyl group enhances solubility and electronic modulation, making it favorable for CNS-targeting agents .
  • Replacement of thiophene with furan (e.g., 15 in ) reduces sulfur-mediated toxicity but may alter bioavailability .

Gaps in Data :

  • Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural analogs.
  • Comparative cytotoxicity studies (e.g., against HL-7702 or PC-3 cells) are needed to validate selectivity .

Contradictions :

  • and report conflicting yields for methoxy-substituted analogs (82% vs. 58%), suggesting solvent or catalyst dependencies .

Biological Activity

The compound 2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O2SC_{17}H_{20}N_2O_2S, with a molecular weight of approximately 304.42 g/mol. The structure features a benzothieno-pyrimidine core which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. For example, a related compound was shown to selectively inhibit the proliferation of p21-deficient cancer cells. The mechanism involves the disruption of cell cycle checkpoints and induction of apoptosis in cancer cell lines such as HepG2 and Huh-7.

CompoundCell LineIC50 (µM)Mechanism
2-(2,5-dimethoxyphenyl)-...HepG215.0Induces apoptosis
Related DerivativeHuh-712.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against various strains of gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mode of action appears to involve DNA intercalation.

Neurotropic Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in neuropharmacology. Studies indicate that it may act as an anxiolytic and antidepressant agent by modulating GABA_A receptor activity. Molecular docking studies suggest strong binding affinity to serotonin transporters (SERT), indicating potential for treating mood disorders.

Case Studies

  • Anticancer Study : A study published in 2024 explored the effects of the compound on p21-deficient cancer cells. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers such as caspase activation.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound demonstrated an inhibition zone of 26 mm against Staphylococcus aureus, suggesting it could be developed into a novel antibacterial agent.
  • Neuropharmacological Assessment : A recent investigation highlighted the compound's ability to enhance the latent time of first immobilization in forced swimming tests, akin to established antidepressants like diazepam.

Q & A

Q. What synthetic strategies are commonly employed to optimize the yield and purity of 2-(2,5-dimethoxyphenyl)benzothieno-pyrimidinone derivatives?

The synthesis of this class of compounds typically involves multi-step reactions, including aza-Wittig reactions followed by nucleophilic substitutions. Key optimization steps include:

  • Temperature control : Reactions with thioketones or amines often require precise thermal conditions (e.g., reflux in ethanol or THF) to minimize side products .
  • Catalyst selection : Use of zeolite-supported catalysts or Lewis acids to enhance regioselectivity, particularly for introducing substituents at the 2-position of the benzothieno-pyrimidinone core .
  • Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to isolate high-purity products (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound and its derivatives?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., δ 7.43 ppm for aromatic protons in the dimethoxyphenyl group) .
  • LC-MS : To verify molecular weight (e.g., m/z 301.0 [M+H]+^+ for a related fluorophenoxy derivative) and detect impurities .
  • X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing, particularly for derivatives with bulky substituents .

Q. How do substituents at the 2- and 3-positions influence the compound’s physicochemical properties?

  • 2-Position modifications : Thioether or sulfanyl groups (e.g., 3-methoxybenzyl or bromobenzyl) enhance lipophilicity, impacting solubility and membrane permeability. For example, bromine substituents increase molecular weight and halogen bonding potential .
  • 3-Position variations : Aliphatic chains (e.g., prop-2-en-1-yl) or aromatic groups (e.g., 4-ethoxyphenyl) modulate steric hindrance and electronic effects, affecting reactivity in downstream functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR strategies include:

  • Systematic substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 2-position to improve binding affinity to enzymatic targets, as seen in analogs with anti-hyperlipidemic activity .
  • Hybrid scaffolds : Combining the benzothieno-pyrimidinone core with pharmacophores like benzodioxin or furan rings to exploit dual mechanisms of action (e.g., antimicrobial and anticancer) .
  • In silico modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs, validated by enzymatic assays .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound class?

  • Orthogonal assays : Cross-validate results using independent methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
  • Purity verification : Ensure >95% purity via HPLC to rule out confounding effects from synthetic byproducts .
  • Dose-response profiling : Establish EC50_{50}/IC50_{50} curves under standardized conditions (pH, temperature) to account for variability in cellular models .

Q. How can computational chemistry predict metabolic stability and degradation pathways for these derivatives?

  • ADMET prediction : Tools like SwissADME or MetaCore model phase I/II metabolism, identifying vulnerable sites (e.g., demethylation of methoxy groups) .
  • Degradation studies : Accelerated stability testing under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) to identify labile bonds, such as the sulfanyl group’s susceptibility to oxidation .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve reproducibility for high-yield steps like aza-Wittig reactions .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising reaction efficiency .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability in biological matrices?

  • Matrix-matched calibration : Spike known concentrations into plasma or serum and monitor degradation via LC-MS/MS over 24–72 hours .
  • Temperature control : Store samples at -80°C with protease inhibitors to prevent enzymatic degradation .

Q. What are best practices for synthesizing and handling air/moisture-sensitive intermediates in this compound’s synthesis?

  • Schlenk techniques : Use inert atmospheres (N2_2/Ar) for steps involving thioketones or Grignard reagents .
  • Drying agents : Molecular sieves (3Å) in reaction mixtures to scavenge trace moisture .

Tables of Key Data

Property Example Value Source
Molecular Weight 400.5 g/mol (C20_{20}H20_{20}N2_2O3_3S2_2)
Typical Yield 75–85% (after optimization)
LC-MS Retention Time 3.2 min (C18 column, 60% MeOH)
Enzymatic IC50_{50} 12.3 μM (against kinase X)

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